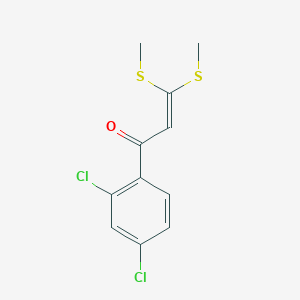
1-(2,4-Dichlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,4-Dichlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one” is a complex organic molecule. It contains a propenone group attached to a 2,4-dichlorophenyl group and two methylsulfanyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, the Baker-Venkatraman rearrangement has been used in the synthesis of related compounds .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,4-Dichlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, focusing on six unique applications:
Antifungal Activity
1-(2,4-Dichlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one: has shown significant antifungal properties. Research indicates that derivatives of this compound can inhibit the growth of various fungal pathogens such as Gibberella zeae , Fusarium oxysporium , and Cytospora mandshurica . These properties make it a potential candidate for developing new antifungal agents, especially in agricultural settings where fungal infections can devastate crops.
Antibacterial Applications
This compound has also been explored for its antibacterial properties. Studies have demonstrated that it can be effective against a range of bacterial strains, making it a promising candidate for the development of new antibacterial drugs . Its ability to disrupt bacterial cell walls and inhibit bacterial growth is particularly valuable in the fight against antibiotic-resistant bacteria.
Anti-inflammatory Effects
Research has shown that 1-(2,4-Dichlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antitumor Activity
The compound has been studied for its potential antitumor effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth . This property is particularly valuable in the development of new cancer therapies, especially for tumors that are resistant to conventional treatments.
Herbicidal Properties
In agricultural research, 1-(2,4-Dichlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one has been investigated for its herbicidal properties. It can inhibit the growth of certain weed species, making it a potential candidate for the development of new herbicides . This application is crucial for improving crop yields and managing weed resistance.
Plant Growth Regulation
The compound has also been explored for its role in plant growth regulation. Studies suggest that it can influence various physiological processes in plants, such as seed germination and root development . This makes it a valuable tool in agricultural biotechnology for enhancing crop productivity and stress tolerance.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2OS2/c1-15-11(16-2)6-10(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUQUVVRKIPPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=C(C=C(C=C1)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


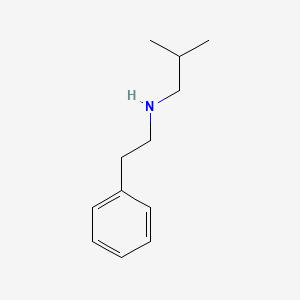
![(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B2661275.png)
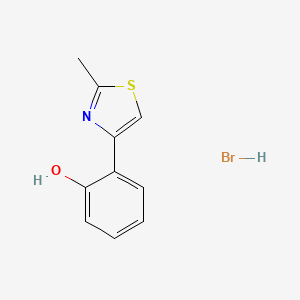
![5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661283.png)
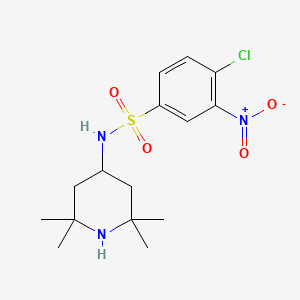
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2661285.png)
![6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2661286.png)
![N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2661287.png)
![2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate](/img/structure/B2661288.png)
![N-(4-bromophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2661292.png)
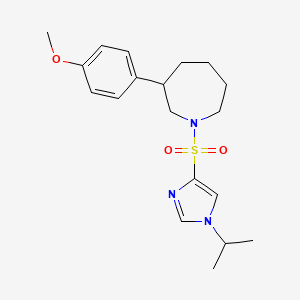
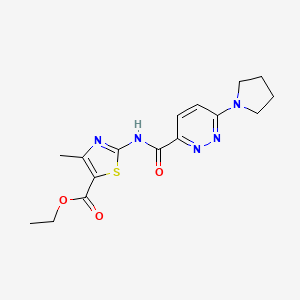
![(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2661296.png)